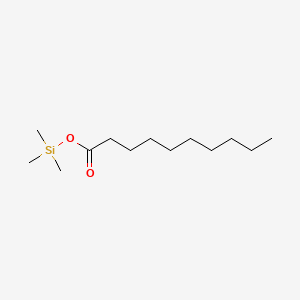

Trimethylsilyl decanoate

Description

Structure

3D Structure

Properties

CAS No. |

55494-15-0 |

|---|---|

Molecular Formula |

C13H28O2Si |

Molecular Weight |

244.44 g/mol |

IUPAC Name |

trimethylsilyl decanoate |

InChI |

InChI=1S/C13H28O2Si/c1-5-6-7-8-9-10-11-12-13(14)15-16(2,3)4/h5-12H2,1-4H3 |

InChI Key |

FGTNBYWFNITQJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Trimethylsilyl Decanoate

Precursor Synthesis and Reactant Considerations for Decanoate (B1226879) Moieties

The primary precursor for the synthesis of trimethylsilyl (B98337) decanoate is decanoic acid, also known as capric acid. The purity and state of this precursor are crucial for achieving high yields and minimizing side reactions during silylation. Decanoic acid is a saturated fatty acid that is commercially available. For synthetic purposes, it is essential to ensure that the decanoic acid is free from water, as silylating agents are highly susceptible to hydrolysis. sigmaaldrich.com The presence of moisture will consume the reagent and reduce the efficiency of the derivatization process. Therefore, drying of the decanoic acid sample or the use of anhydrous solvents is a critical preparatory step.

Reactant considerations also extend to the choice of solvent. The solvent must be aprotic and inert to the silylating agent. researchgate.net Common solvents used in silylation reactions include acetonitrile (B52724), dimethylformamide (DMF), hexane, and toluene. researchgate.net The selection of the solvent can influence the reaction rate and the solubility of the reactants and products.

Direct Silylation Approaches for Decanoic Acid and its Derivatives

Direct silylation is the most common method for the preparation of trimethylsilyl decanoate. This process involves the reaction of decanoic acid with a silylating agent, which replaces the active hydrogen of the carboxylic acid's hydroxyl group with a trimethylsilyl (TMS) group. taylorandfrancis.comcolostate.edu

Utilization of Common Silylating Reagents (e.g., HMDS, BSTFA, MSTFA, TMSCl)

A variety of silylating reagents are available for the derivatization of carboxylic acids. The choice of reagent often depends on its reactivity, the volatility of its by-products, and the specific analytical requirements.

Hexamethyldisilazane (HMDS): HMDS is a less powerful silylating agent compared to others but can be used for derivatizing alcohols, phenols, amines, and carboxylic acids. researchgate.net The reaction with decanoic acid would produce this compound and ammonia (B1221849) as a by-product. The reaction may require heating to proceed to completion. researchgate.net

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and widely used silylating agent for derivatizing a broad range of compounds, including carboxylic acids. sigmaaldrich.comsigmaaldrich.com It reacts with decanoic acid to form the trimethylsilyl ester. BSTFA and its by-products are highly volatile, which is advantageous in chromatographic analysis as it minimizes interference. sigmaaldrich.comsigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the silylating power of BSTFA. restek.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is another potent silylating reagent, often considered one of the most effective for GC-MS analysis due to the high volatility of its by-products. sigmaaldrich.comnih.govsigmaaldrich.com It readily reacts with decanoic acid to yield this compound. restek.commyskinrecipes.com Like BSTFA, its reactivity can be enhanced with the addition of TMCS. restek.com

Trimethylchlorosilane (TMSCl): TMSCl is a reactive silylating agent but its reaction with carboxylic acids produces corrosive hydrogen chloride (HCl) as a by-product. taylorandfrancis.comsoftbeam.net To neutralize the HCl, a base such as triethylamine (B128534) or pyridine (B92270) is typically added to the reaction mixture. researchgate.netorgsyn.org TMSCl is also frequently used as a catalyst in conjunction with other silylating agents like BSTFA and MSTFA to increase their reactivity. restek.comresearchgate.net

| Silylating Reagent | Abbreviation | By-products | Relative Reactivity | Notes |

|---|---|---|---|---|

| Hexamethyldisilazane | HMDS | Ammonia | Moderate | Often requires heating. researchgate.net |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | High | Volatile by-products are advantageous for GC-MS. sigmaaldrich.comsigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High | Considered one of the most volatile and powerful reagents. sigmaaldrich.comnih.gov |

| Trimethylchlorosilane | TMSCl | Hydrogen Chloride (HCl) | High | Requires a base to neutralize HCl by-product. researchgate.net Often used as a catalyst. restek.com |

Optimization of Reaction Conditions for Derivatization Efficiency

To achieve maximum yield and efficiency in the synthesis of this compound, several reaction conditions can be optimized.

Temperature: The optimal temperature for silylation depends on the reactivity of the chosen reagent and the substrate. While many reactions with powerful reagents like BSTFA and MSTFA can proceed at room temperature, heating (e.g., 60-80 °C) can significantly increase the reaction rate and ensure complete derivatization, especially for less reactive compounds or when using milder reagents like HMDS. restek.comresearchgate.netidc-online.com

Reaction Time: The duration of the reaction is also critical. For GC analysis, reaction times can range from a few minutes to an hour. restek.comnih.gov Monitoring the reaction progress, for instance by GC, can help determine the optimal time required for complete conversion to this compound.

Reagent Ratio: An excess of the silylating agent is typically used to drive the reaction to completion. restek.com A molar excess of 10x or more of the derivatizing agent to the analyte is a common starting point. restek.com

Catalyst: As mentioned, the addition of a catalyst like TMCS can significantly enhance the derivatization efficiency of reagents such as BSTFA and MSTFA. restek.comresearchgate.net

| Parameter | General Range/Condition | Rationale |

|---|---|---|

| Temperature | Room temperature to 80 °C | Increases reaction rate and ensures completion. restek.comresearchgate.net |

| Time | 5 minutes to several hours | Ensures complete conversion of the analyte. restek.comresearchgate.net |

| Reagent:Analyte Ratio | ≥ 10:1 molar excess | Drives the equilibrium towards product formation. restek.com |

| Catalyst (e.g., TMCS) | Typically 1% addition to reagent | Increases the reactivity of the primary silylating agent. restek.com |

Investigation of By-product and Artifact Formation During Silylation

The formation of by-products and artifacts is an important consideration in any chemical synthesis, particularly when the product is intended for sensitive analytical applications. In the silylation of decanoic acid, the primary by-products are derived from the silylating agent itself. For instance, the use of MSTFA yields N-methyltrifluoroacetamide, which is highly volatile and generally does not interfere with the chromatographic analysis of this compound. sigmaaldrich.com

However, incomplete derivatization can lead to the presence of unreacted decanoic acid in the final sample, which can result in poor peak shape (tailing) in GC analysis. restek.com The presence of water in the reaction mixture will lead to the hydrolysis of the silylating agent and the formation of trimethylsilanol (B90980), which can further react to form hexamethyldisiloxane. These side reactions consume the derivatization reagent and can potentially interfere with the analysis.

Artifacts can also arise from the interaction of the silylating reagent with other components in a complex sample matrix. Therefore, for quantitative analysis, it is crucial to validate the derivatization method to ensure that the formation of by-products and artifacts is minimized and does not affect the accuracy of the results.

Esterification Pathways Incorporating Trimethylsilyl Groups

An alternative to the direct silylation of decanoic acid is the esterification involving a silylated alcohol or the in-situ generation of a silyl (B83357) ester intermediate.

Mechanistic Studies of Esterification Reactions Involving Silylated Alcohols or Acids

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. organic-chemistry.orgmasterorganicchemistry.com A variation of this could involve the reaction of decanoic acid with a trimethylsilylated alcohol. However, a more direct and relevant pathway in the context of silylating agents is the in-situ formation of a reactive silyl ester intermediate from the carboxylic acid. core.ac.uk

The mechanism for the formation of this compound via direct silylation with an agent like TMSCl in the presence of a base involves the deprotonation of the carboxylic acid to form a carboxylate anion. This nucleophilic carboxylate then attacks the silicon atom of the TMSCl, displacing the chloride ion to form the trimethylsilyl ester. wikipedia.org

With silylamides like BSTFA or MSTFA, the reaction is believed to proceed through a nucleophilic attack of the carboxylic acid's hydroxyl group on one of the silicon atoms of the reagent. This leads to the formation of a tetrahedral intermediate which then collapses, transferring the trimethylsilyl group to the carboxyl oxygen and releasing the corresponding amide by-product. researchgate.net The presence of a catalyst can facilitate this process by making the silicon atom more electrophilic.

In the broader context of organic synthesis, silyl esters are recognized as valuable reactive intermediates for further transformations, such as amidation and reduction. core.ac.ukresearchgate.net The formation of the silyl ester activates the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack.

Stereoselective Synthesis of Chiral Decanoate-Related Compounds with Trimethylsilyl Intermediates

The construction of chiral centers is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. Trimethylsilyl intermediates play a crucial role in methodologies aimed at producing chiral decanoate-related compounds with high enantiomeric or diastereomeric purity. The TMS group typically serves as a protecting group for a hydroxyl function, allowing for stereocontrolled reactions to be performed on other parts of the molecular scaffold.

One common strategy involves the use of chiral catalysts to direct the stereoselective transformation of a substrate containing a trimethylsilyl ether. For instance, asymmetric additions to aldehydes or ketones bearing a TMS-protected hydroxyl group can establish a new stereocenter. The bulky nature of the trimethylsilyl group can influence the facial selectivity of the incoming reagent, thereby enhancing the stereochemical outcome of the reaction.

Key research findings in this area demonstrate the utility of organocatalytic and metal-catalyzed reactions for creating Si-stereogenic silyl ethers, which, although a distinct area, provides insights into the stereocontrolled environment achievable around a silicon atom. nih.govnih.govresearchgate.net While direct asymmetric synthesis of this compound itself is less commonly documented, the principles are applied to precursors. For example, a chiral alcohol can be protected as a TMS ether, and subsequent chain elongation to the decanoate length preserves the initial stereochemistry. doi.org The synthesis of chiral alcohols, which are precursors to chiral decanoates, often employs enzymatic reductions or asymmetric catalytic reactions where intermediates are protected using silyl ethers. nih.gov

The following table summarizes conceptual approaches for stereoselective synthesis involving trimethylsilyl intermediates applicable to decanoate-related structures.

| Synthetic Approach | Role of Trimethylsilyl Intermediate | Key Transformation | Stereochemical Control |

| Chiral Pool Synthesis | Protection of a pre-existing stereocenter in a starting material (e.g., a chiral hydroxy ester). | Chain elongation or functional group modification. | The initial stereocenter is preserved throughout the synthetic sequence. |

| Asymmetric Catalysis | Protection of a prochiral diol or alcohol, allowing for enantioselective reaction at another site. | Asymmetric hydrogenation, epoxidation, or dihydroxylation. | A chiral catalyst differentiates between enantiotopic faces or groups. |

| Substrate-Controlled Diastereoselective Reactions | The TMS-protected hydroxyl group acts as a stereodirecting element. | Aldol additions, reductions, or alkylations on an adjacent prochiral center. | The steric bulk of the OTMS group influences the trajectory of the incoming reagent, favoring one diastereomer. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Trimethylsilyl Decanoate

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like decanoic acid, derivatization to their trimethylsilyl (B98337) (TMS) esters, such as Trimethylsilyl decanoate (B1226879), is a critical step to enhance volatility and thermal stability, making them amenable to GC analysis. nih.govwordpress.com

The successful separation of Trimethylsilyl decanoate from other components in a sample matrix is predicated on the optimization of the gas chromatographic conditions. Robust protocols typically employ a non-polar capillary column, which separates compounds based on their boiling points.

A common setup for the analysis of fatty acid trimethylsilyl esters involves a fused silica (B1680970) capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). idc-online.commdpi.com Standard instrument conditions would include:

Injector Temperature: 250-300°C

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). idc-online.com

Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp-up phase of 5-20°C per minute to a final temperature of approximately 300°C. idc-online.com

MS Detector Interface: Maintained at a temperature around 280-300°C to prevent condensation of the analyte.

These conditions facilitate the elution of this compound as a sharp, symmetrical peak, allowing for its effective separation and subsequent mass spectrometric analysis.

Upon entering the mass spectrometer, the eluted this compound molecules are bombarded with high-energy electrons (typically 70 eV), a process known as electron ionization (EI). This causes the molecule to ionize and fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

The fragmentation of trimethylsilyl esters of straight-chain carboxylic acids is well-characterized. nih.gov The resulting mass spectrum is a plot of ion abundance versus the mass-to-charge ratio (m/z) of the detected fragments.

The EI mass spectrum of this compound exhibits several characteristic ions that are diagnostic for its structure. The molecular ion (M⁺•), which corresponds to the intact ionized molecule (m/z 244), is often of low abundance or absent in the spectra of TMS esters. However, a number of key fragment ions allow for confident identification. nist.gov

Key fragment ions for this compound include:

[M-15]⁺ (m/z 229): This prominent ion arises from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. Its presence is a strong indicator of a TMS-derivatized compound and is very useful in determining the molecular mass.

m/z 117: This fragment corresponds to the silylated carboxyl group, [C(O)OSi(CH₃)₃]⁺, and is characteristic of TMS esters of carboxylic acids.

m/z 75: An ion representing the dimethylhydroxy-silicenium ion, [(CH₃)₂SiOH]⁺, formed through rearrangement.

m/z 73: This is the base peak in many TMS derivative spectra and corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

The following interactive table summarizes the primary ions observed in the mass spectrum of this compound. nist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure/Fragment Loss | Significance |

|---|---|---|

| 229 | [M - CH₃]⁺ | Loss of a methyl group from TMS |

| 117 | [COOSi(CH₃)₃]⁺ | Silylated carboxyl group |

| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement ion |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation (often the base peak) |

The definitive identification of this compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra in established databases. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the most widely used and authoritative collection for this purpose. nist.gov

The NIST Chemistry WebBook contains an entry for "Decanoic acid, TMS derivative" (CAS No. 55494-15-0), which provides a reference mass spectrum that can be used for direct comparison. nist.gov A match between the acquired spectrum and the library spectrum, considering both the m/z values and the relative abundances of the characteristic ions, provides a high degree of confidence in the compound's identification. While computational tools exist to predict fragmentation patterns, direct library matching remains the gold standard for confirmation.

While standard quadrupole GC-MS provides robust data, advanced analyzers like the ion trap can offer additional benefits. Ion trap mass spectrometers can perform tandem mass spectrometry (MS/MS) experiments, where a specific ion (e.g., the [M-15]⁺ ion) is isolated and then further fragmented. This process can provide more detailed structural information and help to differentiate between isomeric compounds.

Furthermore, the use of "softer" ionization techniques, such as chemical ionization (CI), can be employed with ion trap systems. CI often results in less fragmentation and a more abundant protonated molecule, [M+H]⁺. researchgate.net This is particularly useful for confirming the molecular weight of the derivative when the molecular ion is absent in the EI spectrum. researchgate.net

Elucidation of Electron Ionization (EI) Fragmentation Patterns of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

While a specific, publicly available experimental spectrum for this compound is not readily found, its NMR spectrum can be reliably predicted based on the well-established chemical shifts for its constituent parts: the trimethylsilyl group and the decanoate chain.

The ¹H NMR spectrum would be expected to show:

A sharp, intense singlet peak at approximately 0.2-0.3 ppm . This signal corresponds to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.

A triplet at approximately 2.2-2.4 ppm , corresponding to the two protons on the carbon atom alpha to the carbonyl group (-CH₂COO-).

A multiplet around 1.5-1.7 ppm for the two protons on the beta carbon (-CH₂CH₂COO-).

A broad multiplet between approximately 1.2-1.4 ppm for the remaining methylene (B1212753) (-CH₂-) groups in the long alkyl chain.

A triplet at approximately 0.9 ppm corresponding to the three protons of the terminal methyl (-CH₃) group.

The ¹³C NMR spectrum would display signals for each unique carbon atom:

A signal at approximately -1.0 to 0.0 ppm for the three equivalent methyl carbons of the trimethylsilyl group.

A signal around 173-174 ppm for the carbonyl carbon (C=O).

Distinct signals for each of the methylene carbons and the terminal methyl carbon of the decanoate chain, typically ranging from 14 ppm (terminal -CH₃) to 35 ppm (alpha -CH₂-).

The following interactive tables outline the predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH₃)₃ | ~ 0.2-0.3 | Singlet | 9H |

| -CH₂-COO- | ~ 2.2-2.4 | Triplet | 2H |

| -CH₂-CH₂COO- | ~ 1.5-1.7 | Multiplet | 2H |

| -(CH₂)₆- | ~ 1.2-1.4 | Multiplet | 12H |

| -CH₃ | ~ 0.9 | Triplet | 3H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| -Si(CH₃)₃ | ~ -1.0 - 0.0 |

| -C=O | ~ 173-174 |

| -CH₂-COO- | ~ 34-35 |

| Alkyl Chain Carbons | ~ 14-32 |

Proton (¹H) NMR Analysis: Chemical Shift Assignments and Coupling Constant Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of this compound. The chemical shift, reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS), provides information about the electronic environment of each proton. oregonstate.edu

Key ¹H NMR signals for this compound are anticipated as follows:

Trimethylsilyl (TMS) Protons: The nine equivalent protons of the (CH₃)₃Si- group are expected to produce a sharp singlet at approximately 0.2-0.3 ppm. This upfield shift is characteristic of protons on silicon.

Methylene Protons (α to Carbonyl): The two protons on the carbon adjacent to the carbonyl group (-CH₂-COO-) typically appear as a triplet in the range of 2.2-2.4 ppm.

Methylene Protons (β to Carbonyl): The protons on the next carbon in the chain (-CH₂-CH₂-COO-) are expected to resonate as a multiplet around 1.5-1.7 ppm.

Other Methylene Protons: The remaining methylene protons of the decanoate chain will appear as a broad multiplet, typically between 1.2 and 1.4 ppm.

Terminal Methyl Protons: The three protons of the terminal methyl group (-CH₃) will present as a triplet at approximately 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃Si- | 0.2 - 0.3 | Singlet |

| -CH₂-COO- | 2.2 - 2.4 | Triplet |

| -CH₂-CH₂-COO- | 1.5 - 1.7 | Multiplet |

| -(CH₂)₆- | 1.2 - 1.4 | Multiplet |

| -CH₃ | 0.8 - 0.9 | Triplet |

Coupling constants (J-values), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For the aliphatic chain of this compound, vicinal coupling between protons on adjacent carbons typically results in J-values of approximately 6-8 Hz, leading to the observed triplet and multiplet patterns. ubc.ca Long-range couplings are generally not observed in the acyclic, saturated chain of this molecule.

Carbon-13 (¹³C) NMR Analysis: Correlation with Molecular Structure and Functional Groups

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.orgoregonstate.edu

Expected ¹³C NMR chemical shifts for this compound are:

Carbonyl Carbon: The ester carbonyl carbon (-COO-) is the most deshielded, with a characteristic resonance in the range of 170-180 ppm.

Methylene Carbons: The carbons of the decanoate chain will appear in the range of approximately 20-40 ppm. The carbon alpha to the carbonyl group will be the most downfield in this group.

Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group will give a single, sharp signal at a very upfield position, typically around 0 to -2 ppm.

Terminal Methyl Carbon: The terminal methyl carbon of the decanoate chain will resonate at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| -COO- | 170 - 180 |

| -CH₂-COO- | 34 - 36 |

| -(CH₂)₇- | 22 - 32 |

| -CH₃ | ~14 |

| (CH₃)₃Si- | 0 - (-2) |

The correlation between the ¹³C NMR chemical shifts and the molecular structure allows for the unambiguous assignment of each carbon atom in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, providing a more detailed structural picture than 1D NMR alone.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the connectivity of the protons along the decanoate chain, with cross-peaks appearing between adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for assembling molecular fragments. In the case of this compound, HMBC could show correlations between the TMS protons and the ester carbonyl carbon, as well as between the alpha-methylene protons and the carbonyl carbon, confirming the ester linkage.

The use of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. libretexts.org

Quantitative NMR Methodologies for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. sciepub.com The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For the quantitative analysis of this compound, a known amount of an internal standard with a well-resolved signal is added to the sample. rsc.org The purity of the this compound can then be calculated by comparing the integral of a specific resonance of the analyte (e.g., the TMS singlet) to the integral of a known resonance of the internal standard. rsc.org Key considerations for accurate qNMR include ensuring a sufficient relaxation delay between scans to allow for full magnetization recovery of all nuclei. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

C=O Stretch: A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: An absorption band in the range of 1100-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester.

Si-O Stretch: A strong band in the region of 1000-1100 cm⁻¹ is indicative of the Si-O single bond.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups.

Si-CH₃ Bending: A characteristic band around 1250 cm⁻¹ is due to the symmetric bending of the Si-CH₃ groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1700 - 1750 |

| C-O | Stretch | 1100 - 1300 |

| Si-O | Stretch | 1000 - 1100 |

| C-H | Stretch | 2850 - 3000 |

| Si-CH₃ | Symmetric Bend | ~1250 |

Raman Spectroscopy:

Raman spectroscopy provides complementary information, particularly for non-polar bonds. Key Raman shifts for this compound would include:

C-H Stretches: Strong signals in the 2800-3000 cm⁻¹ region.

C-C Stretches: Signals in the 800-1200 cm⁻¹ range, providing information about the carbon backbone.

Si-C Stretch: A characteristic band for the trimethylsilyl group.

The combination of IR and Raman spectroscopy allows for a thorough identification of the functional groups present in this compound and provides a vibrational fingerprint of the molecule. nih.govs-a-s.org

Chromatographic Method Development Beyond GC-MS

While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound, other chromatographic methods are essential for analyzing non-volatile precursors or derivatives.

High-Performance Liquid Chromatography (HPLC) for Analysis of Non-Volatile Precursors or Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

For the analysis of precursors to this compound, such as decanoic acid, reversed-phase HPLC is a suitable method. sielc.comnih.gov A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com Detection can be achieved using a UV detector, although derivatization may be necessary to enhance sensitivity for compounds lacking a strong chromophore. nih.gov For instance, decanoic acid can be derivatized with a UV-active tag to improve its detection limit. ajevonline.org

HPLC is also valuable for the analysis of non-volatile derivatives of this compound that may be formed during subsequent reactions or degradation. The choice of column, mobile phase, and detector will depend on the specific properties of the derivative being analyzed.

Application of Advanced Separation Techniques (e.g., Multidimensional Chromatography) for Complex Mixtures

In the analysis of complex biological, environmental, or industrial samples, one-dimensional gas chromatography (GC) often falls short of providing the necessary resolving power. gcms.cz This limitation is particularly evident when dealing with samples containing numerous structurally similar compounds, such as isomers, which can result in significant peak co-elution. nih.gov Multidimensional chromatography, most notably comprehensive two-dimensional gas chromatography (GCxGC), has emerged as a powerful solution to overcome these challenges. nih.govrsc.org This technique offers substantially increased peak capacity and enhanced selectivity, making it highly suitable for the detailed characterization of intricate mixtures that may contain this compound. gcms.czchromatographyonline.com

The derivatization of non-volatile organic acids, like decanoic acid, into their volatile trimethylsilyl (TMS) esters is a common and essential step for their analysis by gas chromatography. nih.govnih.gov this compound, as a TMS derivative, is amenable to analysis by GCxGC, which is particularly advantageous in complex matrices where it may co-elute with other silylated compounds or matrix components in a single-column separation. researchgate.net

The enhanced separation in GCxGC is achieved by employing two columns with different stationary phase selectivities (e.g., nonpolar and polar). documentsdelivered.com The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second, shorter column. This process creates a highly structured two-dimensional chromatogram where chemically related compounds often appear in distinct clusters, facilitating identification. researchgate.netcore.ac.uk

Detailed Research Findings:

Research in fields like metabolomics and lipidomics frequently involves the analysis of fatty acids and organic acids as their TMS derivatives in highly complex biological samples. rsc.orgsigmaaldrich.comspringernature.com While studies may not always single out this compound, the methodologies are directly applicable. For instance, in the GCxGC analysis of urinary organic acids, compounds are separated based on both their volatility (in the first dimension) and polarity (in the second dimension). springernature.com this compound, being the TMS ester of a C10 fatty acid, would elute among other silylated medium-chain fatty acids.

The primary advantage of GCxGC is its ability to resolve isomers and compounds of similar volatility that would otherwise overlap. gcms.cz For example, in a complex lipid profile, this compound might co-elute with other TMS-derivatized hydroxy acids or dicarboxylic acids in a standard one-dimensional GC run. The second dimension of separation in a GCxGC system, often a polar column, can effectively separate these classes of compounds, allowing for accurate identification and quantification. researchgate.net

Studies on the profiling of fatty acids in various matrices have demonstrated the superiority of GCxGC over single-dimension GC. gcms.cznih.gov By using a nonpolar first-dimension column and a polar second-dimension column, fatty acid derivatives are organized in the 2D plot according to both their carbon number and the degree of unsaturation or other functional groups. gcms.cz This structured separation is crucial for confidently identifying individual components in a dense chemical landscape.

The following data tables illustrate typical column combinations and conditions used in GCxGC for the analysis of complex mixtures of organic and fatty acids, which would be suitable for the analysis of this compound.

Table 1: Exemplar GCxGC Column Configurations for TMS-Derivative Analysis

| Parameter | Configuration 1 (General Metabolites) | Configuration 2 (Fatty Acid Focus) |

|---|---|---|

| First Dimension (¹D) Column | 30 m x 0.25 mm ID, 0.25 µm Rxi-5Sil MS (nonpolar) | 30 m x 0.25 mm ID, 0.25 µm DB-1 (nonpolar) |

| Second Dimension (²D) Column | 1.5 m x 0.15 mm ID, 0.15 µm Stabilwax (polar) | 2.0 m x 0.10 mm ID, 0.10 µm BPX-50 (mid-polar) |

| Modulation Period | 4.0 s | 3.5 s |

| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) | Flame Ionization Detector (FID) / TOF-MS |

| Typical Application | Urinary organic acid profiling | Analysis of fatty acid profiles in food or biological tissue |

Table 2: Illustrative Research Findings on GCxGC Separation of Fatty Acid Derivatives

| Study Focus | Matrix | Key Finding Relevant to TMS Decanoate Analysis | Reference |

|---|---|---|---|

| Lipid Characterization | Lanolin | Combined methylation and silylation with a GCxGC system provided high-quality separation, creating ordered structures in the 2D chromatogram that facilitate the identification of different lipid classes. | researchgate.net |

| Dietary Fatty Acids | Milk | A nonpolar-polar column set in GCxGC significantly improved the separation efficiency of fatty acids compared to 1D-GC, proving suitable for quantification. | documentsdelivered.com |

| Microbial Profiling | Soil | An apolar-polar column combination was selected for its superior isomeric separation and pattern formation in the 2D contour plot for fatty acid methyl esters, a principle that applies to TMS esters as well. | nih.gov |

Reaction Mechanisms and Chemical Reactivity Studies of Trimethylsilyl Decanoate

Investigation of Hydrolysis and Transesterification Mechanisms

The cleavage of the silyl (B83357) ester linkage in trimethylsilyl (B98337) decanoate (B1226879), either through hydrolysis or transesterification, is a key reaction pathway. The mechanism is influenced by reaction conditions, particularly the presence of acid or base catalysts.

The hydrolysis of silyl esters, including trimethylsilyl decanoate, is generally much more facile than that of their carbon-based counterparts (e.g., alkyl esters). This increased reactivity is attributed to the nature of the silicon-oxygen bond. Silyl esters are known to be highly labile and sensitive to even mild acidic or basic conditions, which can make their manipulation challenging without decomposition. thieme-connect.de

The stability of silyl esters is directly related to the steric bulk of the substituents on the silicon atom. thieme-connect.de For this compound, the three methyl groups on the silicon atom offer minimal steric hindrance, rendering it particularly susceptible to cleavage. Esters with bulkier silyl groups, such as tert-butyldiphenylsilyl, exhibit significantly greater stability. thieme-connect.de

The mechanism of hydrolysis typically follows a nucleophilic acyl substitution pathway.

Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This process is the reverse of a Fischer esterification, and all steps are generally reversible. An excess of water is used to drive the equilibrium toward the products: decanoic acid and trimethylsilanol (B90980). chemistrysteps.comwikipedia.orgyoutube.com The trimethylsilanol is unstable and typically condenses to form hexamethyldisiloxane.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the trimethylsilanolate anion. The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt, which makes the final step irreversible and drives the reaction to completion. chemistrysteps.comwikipedia.org Kinetic studies on related ester hydrolyses show the reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org For silyl esters, the reaction can proceed via a BAC2 mechanism (bimolecular acyl-oxygen cleavage). thieme-connect.com

Table 1: Factors Influencing Silyl Ester Cleavage Rate

| Factor | Influence on Cleavage Rate | Rationale |

|---|---|---|

| Steric Bulk on Silicon | Decreases rate | Hinders nucleophilic attack at the silicon or carbonyl carbon. thieme-connect.de |

| Acid Catalyst | Increases rate | Protonates the carbonyl, increasing the electrophilicity of the carbonyl carbon. youtube.com |

| Base Catalyst | Increases rate | Provides a stronger nucleophile (hydroxide) and drives the reaction to completion by forming a carboxylate salt. chemistrysteps.comyoutube.com |

| Electron-donating groups on Silicon | Increases hydrolytic stability | Enhances the electron density on silicon, making it less susceptible to nucleophilic attack. |

Transesterification of this compound follows a similar mechanistic pattern, where an alcohol, rather than water, acts as the nucleophile. The reaction can be catalyzed by either acids or bases, leading to the formation of a different ester and trimethylsilanol. lumenlearning.com

The hydrolytic stability of this compound is significantly influenced by catalysis. Both acid and base catalysis accelerate the cleavage of the silyl ester bond.

Acid Catalysis : Strong acids protonate the carbonyl group, lowering the energy of the LUMO (lowest unoccupied molecular orbital) of the carbonyl carbon, making it a much stronger electrophile and more susceptible to attack by weak nucleophiles like water. youtube.com The hydrolysis of silyl vinyl ethers, a related class of compounds, has been shown to proceed via an acid-catalyzed mechanism. acs.org

Base Catalysis : Bases can act in two ways. Strong bases like sodium hydroxide provide the highly nucleophilic hydroxide ion, which readily attacks the carbonyl carbon. chemistrysteps.com Alternatively, a base can deprotonate the attacking nucleophile (water), increasing its nucleophilicity. youtube.com The use of alkali metal salts of trimethylsilanolate, such as potassium trimethylsilanolate (TMSOK), has been shown to be effective for ester hydrolysis, proceeding through a nucleophilic attack on the carbonyl. thieme-connect.com

The choice of catalyst can be crucial for achieving selectivity in complex molecules. For instance, certain catalysts can selectively cleave silyl esters in the presence of other functional groups. organic-chemistry.org The lability of the trimethylsilyl ester group is often exploited in synthesis, where it can be cleaved under very mild conditions that leave other, more robust protecting groups intact. thieme-connect.de

Radical Reactions Involving this compound or Related Silyl Species

While the ionic reactivity of the ester linkage is dominant, the trimethylsilyl group can also participate in and influence radical reactions. Silyl radicals can be generated from various organosilicon precursors and engage in subsequent propagation steps.

Silyl radicals, including the trimethylsilyl radical, are typically generated by the homolytic cleavage of a silicon-element bond. A common laboratory method involves the hydrogen-atom abstraction from a hydrosilane, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), using a radical initiator like AIBN (azobisisobutyronitrile). nih.govmdpi.com

Generation: The initiation process creates a radical that abstracts the hydrogen atom from the silane (B1218182), yielding the tris(trimethylsilyl)silyl radical. nih.gov (TMS)₃Si-H + R• → (TMS)₃Si• + R-H

Another modern approach involves the electroreductive cleavage of strong silicon-chlorine bonds in chlorosilanes (like trimethylsilyl chloride) to generate silyl radicals under transition-metal-free conditions. chemrxiv.org

Propagation: Once generated, silyl radicals are key intermediates in radical chain reactions. A common propagation step is the addition of the silyl radical to a carbon-carbon multiple bond, such as in an alkene. nih.govresearchgate.net This hydrosilylation reaction is highly regioselective, typically following an anti-Markovnikov pattern. mdpi.com

(TMS)₃Si• + CH₂=CHR → (TMS)₃Si-CH₂-C•HR

The resulting carbon-centered radical can then abstract a hydrogen atom from another molecule of the parent silane, propagating the chain. nih.gov

(TMS)₃Si-CH₂-C•HR + (TMS)₃Si-H → (TMS)₃Si-CH₂-CH₂R + (TMS)₃Si•

While this compound itself is not a primary precursor for silyl radicals, the trimethylsilyl group within the molecule can influence radical reactions occurring nearby.

The trimethylsilyl group exerts a significant stabilizing effect on adjacent radical centers. This stabilization arises from hyperconjugation, involving the interaction of the half-filled p-orbital of the radical with the σ-orbitals of the carbon-silicon bonds. This effect delocalizes the radical, lowering its energy. rsc.orgmasterorganicchemistry.com

The stabilization of an α-silyl radical is a known phenomenon in organosilicon chemistry. acs.orgacs.org This stabilizing influence can direct the selectivity of radical reactions. For example, in a reaction involving hydrogen abstraction from a molecule containing a trimethylsilyl group, abstraction at a position alpha to the silicon atom would be favored due to the stability of the resulting radical.

Electrophilic and Nucleophilic Reactivity of the Silyl Ester Linkage

The silyl ester linkage in this compound possesses two primary sites for nucleophilic attack: the electrophilic carbonyl carbon and the silicon atom. The reactivity towards electrophiles is less pronounced for the saturated ester itself but is a key feature of related unsaturated silanes. wikipedia.org

Nucleophiles can react with silyl esters via two main pathways:

Attack at the Carbonyl Carbon (Path I): This is a standard nucleophilic acyl substitution. The nucleophile adds to the C=O double bond, forming a tetrahedral intermediate, followed by the elimination of the trimethylsilanolate leaving group. This pathway is favored for strong nucleophiles and is the operative mechanism in base-catalyzed hydrolysis and transesterification. masterorganicchemistry.com

Attack at the Silicon Atom (Path II): The silicon atom is also electrophilic and can be attacked by nucleophiles, particularly hard nucleophiles like fluoride (B91410) ions. This results in the cleavage of the silicon-oxygen bond. The propensity for this pathway increases as the steric bulk on the silicon atom decreases. Given the small size of the methyl groups in this compound, attack at the silicon is a viable pathway.

The balance between these two pathways is influenced by the nature of the nucleophile and the substituents on the silicon atom. Increasing the steric bulk and electron-donating ability of the silicon substituents enhances hydrolytic stability and favors nucleophilic attack at the carbonyl carbon over the silicon atom.

Electrophilic attack directly on the saturated this compound molecule is not a primary reaction pathway. However, the electron-releasing nature of the carbon-silicon bond is a critical concept in organosilicon chemistry, particularly in the electrophilic substitution of allyl- and vinylsilanes, where the silyl group stabilizes a positive charge in the β-position through hyperconjugation, directing the site of electrophilic attack. wikipedia.org While not directly applicable to the saturated ester, this principle underscores the electronic influence of the silyl group.

Computational Chemistry Approaches to Elucidate Reaction Pathways and Transition States

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical reactions at the molecular level. In the study of this compound and related silyl esters, theoretical calculations provide invaluable insights into reaction mechanisms, the structures of transient intermediates, and the energetics of transition states that are often difficult or impossible to determine through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to map out potential energy surfaces, thereby elucidating the most probable pathways for reactions like hydrolysis, transesterification, and thermally induced rearrangements.

These computational approaches allow for the precise calculation of thermodynamic and kinetic parameters, including activation energies (ΔE‡), enthalpies (ΔH‡), and Gibbs free energies (ΔG‡) of activation. wikipedia.org By comparing the energy barriers of different potential pathways, researchers can predict the feasibility of a reaction and identify the rate-determining step. Furthermore, the geometries of transition states can be optimized, revealing crucial information about bond breaking and bond formation processes. ucsb.edu For instance, in the hydrolysis of a silyl ester, computational models can pinpoint the bond lengths and angles of the atoms involved in the key pentacoordinate silicon intermediate, offering a detailed snapshot of the reaction's climax.

Solvent effects, which can significantly influence reaction rates and mechanisms, can also be incorporated into these calculations through various continuum or explicit solvent models. This allows for a more realistic simulation of the reaction environment. The accuracy of these theoretical predictions is often benchmarked against experimental data when available, ensuring the reliability of the computational model. While specific computational studies on this compound are not extensively documented in the literature, the principles and findings from studies on analogous trimethylsilyl esters, such as trimethylsilyl acetate, provide a strong foundation for understanding its reactivity.

Detailed Research Findings from Analogous Systems

Computational studies on simpler trimethylsilyl esters serve as excellent models for understanding the reactivity of this compound. These studies typically involve the mapping of reaction coordinates to identify the minimum energy path from reactants to products. The transition state is identified as a first-order saddle point on this path, and its structure provides deep insight into the reaction mechanism. ucsb.edu

For example, DFT calculations on the hydrolysis of silyl esters have elucidated the step-wise mechanism involving the nucleophilic attack of a water molecule on the silicon atom, leading to a trigonal bipyramidal transition state. The calculated energy barriers for such reactions are crucial for predicting their kinetics.

Below are interactive data tables summarizing representative computational data for reactions involving trimethylsilyl esters, which can be considered analogous to this compound.

Table 1: Calculated Activation Energies for Silyl Ester Reactions

| Reaction | Model Compound | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrolysis | Trimethylsilyl acetate | DFT (B3LYP/6-31G*) | 15.8 |

| Transesterification with Methanol | Trimethylsilyl acetate | MP2/6-311+G** | 22.4 |

| Anionic Michael Addition | Phthalide silyl enol ether | DFT (M06-2X/TZVPD) | 9.1 - 10.4 |

Table 2: Key Geometric Parameters of a Calculated Transition State for Hydrolysis of Trimethylsilyl Acetate

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Si-O (ester) | 1.85 Å |

| Bond Length | Si-O (water) | 1.92 Å |

| Angle | O(ester)-Si-O(water) | 175° |

These tables illustrate the type of quantitative data that can be obtained from computational studies. The activation energies give a measure of the kinetic stability of the compound under different reaction conditions. The geometric parameters of the transition state confirm the proposed mechanism, in this case, the near-linear arrangement of the incoming and outgoing oxygen atoms in the pentacoordinate silicon center during hydrolysis. Such detailed mechanistic insights derived from computational chemistry are fundamental to rationalizing and predicting the chemical behavior of this compound.

Applications and Research Utility of Trimethylsilyl Decanoate in Chemical Science

Essential Role as a Derivatization Agent in Analytical Chemistry

In analytical chemistry, derivatization is a crucial sample preparation step that converts an analyte into a product of similar structure but with properties more amenable to a specific analytical technique. researchgate.net The formation of trimethylsilyl (B98337) decanoate (B1226879) from decanoic acid is a prime example of this strategy, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov The process involves replacing the active hydrogen of the carboxylic acid's hydroxyl group with a nonpolar TMS group. nih.govwikipedia.org This conversion is fundamental to overcoming the analytical challenges posed by the inherent properties of fatty acids.

Gas chromatography requires that analytes be volatile and thermally stable enough to exist in the gas phase without decomposition. tcichemicals.com Carboxylic acids like decanoic acid, along with other lipids, possess polar functional groups that lead to strong intermolecular hydrogen bonding. wikipedia.org These interactions result in low volatility and high boiling points, making them unsuitable for direct GC analysis. nih.govnih.govspringernature.com

The conversion to trimethylsilyl decanoate effectively masks the polar carboxyl group, replacing it with a bulky, nonpolar trimethylsiloxy group [-O-Si(CH₃)₃]. wikipedia.org This transformation eliminates hydrogen bonding, significantly reduces the molecule's polarity, and consequently increases its volatility. researchgate.networdpress.comnih.gov As a result, the derivatized fatty acid can be readily analyzed by GC-MS, allowing for its separation from other components in a mixture and its subsequent identification and quantification. nih.govnih.govmdpi.com This derivatization is a routine and indispensable procedure for the analysis of total fatty acid profiles in various biological and industrial samples. nih.gov

| Property | Decanoic Acid (Analyte) | This compound (TMS Derivative) | Analytical Implication |

|---|---|---|---|

| Polarity | High (due to -COOH group) | Low (due to -COOSi(CH₃)₃ group) | Reduces column adsorption and peak tailing. |

| Volatility | Low | High | Allows for analysis in the gas phase (GC). |

| Thermal Stability | Susceptible to degradation at high temperatures | More stable | Prevents sample decomposition in the hot GC injector. |

| Intermolecular Forces | Strong (Hydrogen Bonding) | Weak (van der Waals forces) | Lowers the effective boiling point for GC elution. |

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com GC-MS is a powerful and widely used platform in metabolomics due to its high chromatographic resolution and robust mass spectral libraries. nih.govmdpi.com However, a vast number of metabolites, including amino acids, organic acids (like decanoic acid), sugars, and fatty acids, are non-volatile and thus require derivatization prior to analysis. mdpi.com

Trimethylsilylation is one of the most common and standardized derivatization techniques in GC-MS-based metabolomics. nih.govnih.govmdpi.com The formation of trimethylsilyl esters, such as this compound, is part of a broader derivatization strategy that allows for the simultaneous analysis of hundreds of different metabolites within a single chromatographic run. mdpi.com This comprehensive profiling is critical for understanding the metabolic state of an organism in response to genetic or environmental changes. Automated derivatization protocols have been developed to improve the reproducibility and throughput of this essential step in analyzing large batches of complex biological samples like plasma or urine. nih.govmdpi.com

Environmental analysis often involves the detection and quantification of organic pollutants at very low concentrations in complex matrices like water, soil, or air. nist.govnoaa.gov The ability to perform trace analysis is critical for monitoring environmental quality and assessing human exposure to harmful substances. nih.gov

Derivatization to form trimethylsilyl esters like this compound can enhance the sensitivity and selectivity of analytical methods. For GC-MS analysis of environmental samples, this conversion improves the chromatographic behavior of polar analytes, leading to sharper peaks and better separation from interfering matrix components. nih.gov This results in lower detection limits, which is essential for identifying compounds at trace levels. For instance, the analysis of polar organic compounds in atmospheric fine particulate matter, which can serve as tracers for specific emission sources, relies on silylation to make the compounds amenable to GC-MS analysis. nih.gov

Utilization as a Synthetic Intermediate or Building Block in Organic Synthesis

Beyond its role in analytics, the trimethylsilyl ester of decanoic acid is a valuable intermediate in organic synthesis. The TMS group can function as an activating group for the carboxyl moiety or as a temporary protecting group, facilitating a range of chemical transformations that would be more challenging with the free carboxylic acid. wikipedia.orggoogle.com

The trimethylsilyl group in this compound serves as an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is harnessed for the synthesis of other esters and amides under mild conditions.

Esterification: Reaction of this compound with an alcohol (R'-OH) yields a different decanoate ester (decanoyl-OR') and volatile trimethylsilanol (B90980) ((CH₃)₃SiOH) or its dimer, hexamethyldisiloxane. This method avoids the often harsh acidic or basic conditions required for traditional Fischer esterification.

Amidation: Similarly, reacting this compound with a primary or secondary amine (R'R''NH) provides a facile route to decanoic acid amides (decanoyl-NR'R''). nih.gov This transformation is efficient for creating the amide bond, which is a fundamental linkage in many biologically and industrially important molecules. google.comresearchgate.netarpnjournals.orgnih.gov

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Transesterification | This compound + Alcohol (R'-OH) | Decanoate Ester (R-COOR') + Trimethylsilanol | Mild, high-yield synthesis of various fatty acid esters. |

| Amidation | This compound + Amine (R'R''NH) | Decanoamide (R-CONR'R'') + Trimethylsilanol | Efficient formation of amide bonds under neutral conditions. |

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily "mask" or protect a reactive functional group while transformations are carried out on other parts of the molecule. wikipedia.org The carboxyl group of decanoic acid can be protected as its trimethylsilyl ester. orgsyn.org

This compound is relatively stable under neutral or aprotic conditions but is easily cleaved by mild aqueous acid or base to regenerate the free carboxylic acid. wikipedia.org This allows chemists to perform reactions on other parts of a molecule containing the decanoate chain without interference from the acidic proton of the carboxyl group. Once the other synthetic steps are complete, the TMS group can be selectively removed, revealing the carboxylic acid. This strategy enables the precise incorporation of the ten-carbon fatty acid chain into larger, more complex molecular structures, which is a key challenge in the synthesis of natural products and novel materials. tcichemicals.comrsc.orgnih.gov

Research into this compound in Materials Science

The unique chemical structure of this compound, which combines a reactive trimethylsilyl group with a ten-carbon aliphatic chain, positions it as a compound of significant interest in materials science. Although direct and extensive research focusing solely on this compound is specialized, its potential utility can be extrapolated from the well-established chemistry of silyl (B83357) esters and long-chain silane (B1218182) derivatives. Investigations in this field primarily explore its role as a precursor in the synthesis of functional organosilicon polymers and as a modifying agent for tailoring the surface properties of various materials.

Role in the Synthesis of Organosilicon Polymers and Hybrid Materials

In the realm of polymer chemistry, this compound is recognized as a potential monomer or chain terminator in the synthesis of specialized organosilicon polymers, such as polysiloxanes and other hybrid materials. The fundamental chemistry involves the reactivity of the silyl ester group, particularly in polycondensation reactions.

Organosilicon polymers are typically synthesized from silane precursors of the general formula R₄₋ₙSiXₙ, where X represents a reactive group. wiley-vch.de Among the various reactive groups like halides (-Cl) and alkoxides (-OR), carboxylates (-OOCR) are also utilized. wiley-vch.de this compound, with its -OOC(CH₂)₈CH₃ group, fits into this category of precursors.

The primary mechanism for incorporating this compound into a polymer backbone is through polycondensation with silanol-terminated oligomers or monomers. In this reaction, the trimethylsilyl group of the decanoate can react with a hydroxyl group (-OH) on a silanol (B1196071), leading to the formation of a stable siloxane bond (Si-O-Si) and the release of decanoic acid as a byproduct. This process allows for the introduction of the decanoate moiety as a side chain, which can significantly influence the final properties of the polymer.

The incorporation of the long aliphatic decanoate chain can impart several desirable characteristics to the resulting organosilicon polymer:

Increased Hydrophobicity: The nonpolar ten-carbon chain enhances the water-repellent nature of the polymer.

Improved Flexibility and Plasticization: The long alkyl chains can increase the free volume within the polymer matrix, leading to a lower glass transition temperature and increased flexibility.

Enhanced Solubility in Organic Solvents: The presence of the decanoate groups can improve the solubility of the polysiloxane in nonpolar organic solvents.

Tailored Thermal Properties: The nature and length of the side chains influence the thermal stability and degradation profile of the polymer.

The following interactive data table summarizes the potential effects of incorporating different functional groups from silyl precursors into a polysiloxane backbone, highlighting the anticipated contribution of a decanoate group.

| Functional Group from Silyl Precursor | Potential Effect on Polysiloxane Properties |

| Methyl | Baseline hydrophobicity and thermal stability |

| Phenyl | Increased thermal stability and refractive index |

| Trifluoropropyl | Enhanced chemical resistance and low surface energy |

| Decanoate | Increased hydrophobicity, flexibility, and organic solubility |

| Amino | Reactive sites for further functionalization, improved adhesion |

| Epoxy | Cross-linking capabilities, increased adhesion |

This table illustrates the general effects of different functional groups on the properties of polysiloxanes. The specific impact of the decanoate group is inferred from the known behavior of long-chain alkyl groups in similar polymer systems.

Research in this area also extends to the synthesis of organic-inorganic hybrid materials, where the organosilicon polymer network is covalently bonded to an inorganic component. The use of functional precursors like this compound can facilitate the compatibility and interfacial adhesion between the organic and inorganic phases, leading to materials with enhanced mechanical and thermal properties.

Surface Modification and Functionalization Studies

The ability to control the surface properties of materials is crucial in a wide range of applications, from biomedical devices to microelectronics. This compound is a candidate for the chemical modification of surfaces, particularly those rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides.

The primary mechanism for surface modification involves the reaction of the trimethylsilyl group with the surface silanol (Si-OH) groups. This reaction forms a covalent Si-O-Si bond, anchoring the decanoate group to the surface. The long, hydrophobic decanoate chain then forms a self-assembled monolayer-like structure on the surface, drastically altering its properties.

Key research findings in the broader field of surface modification with long-chain alkylsilanes provide a framework for understanding the potential of this compound:

Hydrophobicity: The most significant effect of modifying a hydrophilic surface with long-chain alkylsilanes is a dramatic increase in hydrophobicity. nih.gov The water contact angle of a treated surface can be significantly increased, indicating a transition from a wettable to a non-wettable surface. nih.govresearchgate.net The length of the alkyl chain plays a crucial role in the final contact angle, with longer chains generally leading to greater hydrophobicity. nih.govresearchgate.net

Surface Energy Reduction: The grafting of the nonpolar decanoate chains onto the surface lowers its surface free energy, which can reduce the adhesion of contaminants and improve the material's self-cleaning properties.

Lubricity and Reduced Friction: The presence of a layer of long alkyl chains can impart a degree of lubricity to the surface, potentially reducing the coefficient of friction.

Controlled Adsorption: By modifying the surface chemistry, the adsorption of specific molecules, such as proteins or polymers, can be controlled. A hydrophobic surface created by this compound functionalization would be expected to favor the adsorption of nonpolar species.

The following interactive data table illustrates the effect of alkyl chain length from different alkoxysilanes on the water contact angle of a modified surface, providing a basis for predicting the performance of a decanoate-modified surface.

| Alkyl Chain Length of Silane Modifier | Typical Water Contact Angle on Modified Silica |

| C1 (Methyl) | ~ 40-60° |

| C4 (Butyl) | ~ 80-90° |

| C8 (Octyl) | ~ 100-110° |

| C10 (Decyl/Decanoate) | ~ 105-115° (Predicted) |

| C18 (Octadecyl) | ~ 110-120° |

This table presents typical water contact angles achieved on silica surfaces modified with alkoxysilanes of varying alkyl chain lengths. The value for a decanoate-modified surface is an educated prediction based on the established trend.

Advanced Theoretical and Computational Investigations of Trimethylsilyl Decanoate

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, used to represent and manipulate molecular structures and predict their three-dimensional conformations. unifap.br For a flexible molecule like trimethylsilyl (B98337) decanoate (B1226879), which consists of a bulky trimethylsilyl headgroup attached to a ten-carbon decanoate tail, conformational analysis is crucial for understanding its physical and chemical properties.

The first step in analyzing trimethylsilyl decanoate would be to perform a comprehensive conformational search to identify its most stable three-dimensional structures. This process involves two key stages: conformational sampling and energy minimization.

Conformational Sampling: This stage aims to generate a wide variety of possible molecular conformations. For this compound, this would involve systematic rotation around the numerous single bonds (C-C, C-O, Si-O, Si-C) in the decanoate chain and the trimethylsilyl group. Due to the large number of rotatable bonds, methods like Monte Carlo simulations or systematic grid scans would be employed to explore the potential energy surface of the molecule effectively.

Energy Minimization: Each generated conformation is then subjected to energy minimization using molecular mechanics force fields (e.g., MMFF94, GAFF). mdpi.com This computational process adjusts the bond lengths, bond angles, and torsion angles to find the nearest local energy minimum on the potential energy surface. The result is a collection of optimized, low-energy conformers. For this compound, the most stable conformer is expected to feature a largely extended, linear ("all-trans") decanoate chain to minimize steric hindrance, which is a common feature for long-chain esters. drugdesign.org The "trans" conformation around the ester group is also overwhelmingly favored. drugdesign.org

The expected lowest energy conformation would likely resemble the structure shown in Figure 1.

Illustrative Data Table: Key Geometric Parameters of a Minimized this compound Conformer

| Parameter | Description | Expected Value |

| Si-O Bond Length | Length of the silicon-oxygen single bond | ~1.65 Å |

| C=O Bond Length | Length of the carbonyl double bond | ~1.21 Å |

| C-O-Si Bond Angle | Angle of the silyl (B83357) ester linkage | ~130-140° |

| C-C-C Bond Angles | Angles within the alkyl chain | ~109.5° (tetrahedral) |

| Torsion Angles | Dihedral angles of the alkyl chain backbone | ~180° (anti-periplanar) |

Once the low-energy conformers are identified, they can be analyzed to understand the forces governing their stability.

Intramolecular Interactions: While dominated by van der Waals forces along the nonpolar alkyl chain, subtle electrostatic interactions also play a role. The ester group introduces polarity, with a partial negative charge on the oxygen atoms and a partial positive charge on the carbonyl carbon and silicon atoms. These partial charges can lead to weak, long-range intramolecular interactions that influence the conformational preferences. Hyperconjugation effects, such as interactions between the oxygen lone pairs and the Si-C antibonding orbitals, could also contribute to stabilizing specific rotamers around the ester linkage. imperial.ac.uk

Quantum Chemical Calculations

To gain a more profound understanding of the electronic properties of this compound, quantum chemical calculations are indispensable. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. researchgate.netinternationalrasd.org For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) would provide detailed insights into its chemical reactivity and bonding. researchgate.net

Key properties that would be investigated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The HOMO is expected to be localized primarily on the ester oxygen atoms, while the LUMO would likely be centered on the antibonding π* orbital of the carbonyl group.

Electron Density and Charge Distribution: A calculated map of electron density would visualize how electrons are distributed across the molecule. This would confirm the electronegativity differences, showing high electron density around the oxygen atoms and lower density around the silicon, carbonyl carbon, and hydrogen atoms. Atomic charge calculations (e.g., Mulliken or Natural Bond Orbital analysis) would quantify the partial charges on each atom.

Bonding Analysis: DFT can be used to analyze the nature of the chemical bonds, particularly the Si-O bond, which has both covalent and ionic character. arxiv.org The calculations can quantify bond orders and the extent of any potential (p-d)π back-bonding from oxygen to silicon, a topic of interest in organosilicon chemistry. illinois.edu

A significant application of quantum chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings or to aid in structure elucidation. nih.gov DFT methods are particularly successful at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. unige.ch

The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework would be used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ²⁹Si). These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted shifts would be expected to fall within characteristic ranges:

¹H NMR: Protons on the trimethylsilyl group would appear as a sharp singlet far upfield (~0.2-0.4 ppm). Protons on the decanoate chain would appear in the typical alkyl region (~0.8-2.5 ppm), with the α-methylene group shifted downfield due to the adjacent ester oxygen.

¹³C NMR: The carbonyl carbon would be the most downfield signal (~170-175 ppm). The carbons of the trimethylsilyl group would be upfield (~0-5 ppm), and the decanoate chain carbons would span the typical aliphatic range.

²⁹Si NMR: The silicon nucleus in a trimethylsilyl ester environment is expected to have a chemical shift in the range of +15 to +30 ppm. acs.org

Illustrative Data Table: Hypothetical Predicted vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

| ²⁹Si | (CH₃)₃Si - | 22.5 | 15 - 30 |

| ¹³C | -C(O )-O- | 172.8 | 170 - 175 |

| ¹³C | C H₂-C(O)- | 34.5 | 34 - 36 |

| ¹³C | ( C H₃)₃Si- | 1.5 | 0 - 5 |

| ¹H | (C H ₃)₃Si- | 0.3 | 0.2 - 0.4 |

| ¹H | C H ₂-C(O)- | 2.4 | 2.3 - 2.5 |

| ¹H | -CH₂-C H ₃ | 0.9 | 0.8 - 1.0 |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Intermolecular Interactions

While molecular modeling and quantum chemistry provide static pictures of the molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements, providing a "movie" of molecular life. mdpi.com

For this compound, MD simulations would be performed by placing one or more molecules in a simulation box, often filled with a solvent like water or a nonpolar solvent like hexane, to mimic different chemical environments. acs.org

These simulations would reveal:

Dynamic Conformational Changes: MD would show how the decanoate chain flexes, bends, and rotates at a given temperature. It would allow for the observation of transitions between different conformational states and an estimation of the energy barriers between them.

Solvent Interactions: The simulations would model how solvent molecules arrange themselves around the this compound molecule. In a polar solvent like water, water molecules would be expected to form hydrogen bonds with the ester oxygen atoms. In a nonpolar solvent, the interactions would be weaker, dominated by van der Waals forces.

Intermolecular Aggregation: In simulations with multiple this compound molecules, the tendency for the molecules to aggregate could be studied. Due to its amphiphilic nature (polar headgroup, nonpolar tail), self-assembly into micelle-like structures or surface films could be observed under appropriate conditions. The bulky trimethylsilyl groups would likely influence the packing and geometry of these aggregates. mdpi.com

Cheminformatics and QSAR Studies of this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational tools for the systematic analysis and prediction of the physicochemical properties and biological activities of chemical compounds. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of these methodologies can be readily applied to this compound and its analogues. Such studies are crucial for understanding how structural modifications influence the compound's behavior, enabling the rational design of new molecules with desired characteristics.

A typical QSAR study on this compound analogues would involve the generation of a dataset of structurally related compounds. These analogues could include variations in the length of the decanoate carbon chain, substitution on the alkyl chain, and modifications to the trimethylsilyl group. For each analogue, a specific biological activity or physicochemical property would be experimentally determined.

Subsequently, a wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure and are broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: Calculated from the 3D conformation of the molecule, encompassing steric parameters, molecular shape indices, and solvent-accessible surface area.

Quantum-Chemical Descriptors: Obtained from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial charges, and dipole moments.

The presence of the silicon atom in the trimethylsilyl group would necessitate the use of descriptors that can accurately capture its unique electronic and steric properties. The introduction of a silyl group can influence a molecule's lipophilicity, metabolic stability, and bond angles, all of which can be quantified by specific descriptors.

Once the molecular descriptors are calculated, statistical methods are employed to develop a mathematical model that correlates these descriptors with the observed activity. A common approach is the use of Genetic Algorithm-Multiple Linear Regression (GA-MLR). The genetic algorithm is a powerful optimization technique used to select the most relevant subset of descriptors from a large pool, thereby avoiding overfitting and improving the predictive power of the model. The multiple linear regression then establishes a linear relationship between the selected descriptors and the activity.

For instance, a hypothetical QSAR model for the toxicity of a series of silyl esters, including this compound analogues, might take the following form:

log(1/EC50) = β₀ + β₁(logP) + β₂(LUMO) + β₃(VdW_Volume)

Where:

log(1/EC50) is the biological activity (e.g., toxicity).

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

VdW_Volume is the van der Waals volume, a steric descriptor.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.

The predictive ability and robustness of the developed QSAR model are then rigorously validated using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (Q²), assess the model's stability, while external validation, using an independent test set of compounds, evaluates its predictive performance on new molecules.

The insights gained from such QSAR studies on this compound analogues would be invaluable for predicting the properties of untested compounds, prioritizing synthesis efforts, and designing safer and more effective molecules for various applications.